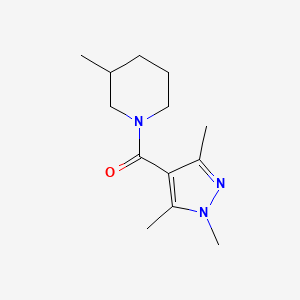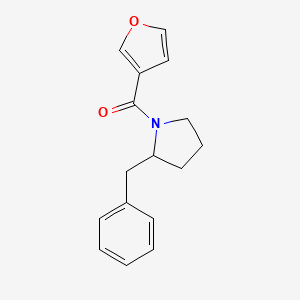![molecular formula C16H17NO2S B7492973 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one](/img/structure/B7492973.png)
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one, also known as THIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. THIP belongs to the class of compounds known as GABAergic drugs, which act on the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain.
Mécanisme D'action
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of GABA on the receptor. This results in increased GABAergic transmission and enhanced GABA-mediated inhibition in the brain. 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one has been shown to have a high selectivity for the GABA-A receptor, and its effects are mediated through a specific binding site on the receptor.
Biochemical and Physiological Effects:
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one has a range of biochemical and physiological effects on the brain. It has been shown to increase GABAergic transmission and enhance GABA-mediated inhibition, resulting in anxiolytic, sedative, and anticonvulsant effects. 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one has also been shown to have potential neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one has several advantages for use in lab experiments. It has a high selectivity for the GABA-A receptor, making it a useful tool for studying the effects of GABAergic drugs on the brain. 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one has also been shown to have a long half-life and good bioavailability, making it a useful compound for in vivo studies. However, 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one has some limitations for use in lab experiments, including its potential for off-target effects and its potential to induce tolerance and dependence with prolonged use.
Orientations Futures
There are several future directions for research on 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one. One area of interest is the development of more selective and potent GABAergic drugs based on the structure of 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one. Another area of interest is the investigation of the potential neuroprotective effects of 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one and its potential applications in the treatment of neurodegenerative disorders. Additionally, there is interest in exploring the potential use of 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one in combination with other drugs for the treatment of various neurological disorders.
Méthodes De Synthèse
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 2-phenoxypropan-1-ol with 2-bromoethanone in the presence of potassium carbonate to produce 1-(2-bromoethyl)-2-phenoxypropan-1-one. This intermediate is then reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-amine in the presence of sodium hydride to produce 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one.
Applications De Recherche Scientifique
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one has been extensively studied for its potential applications in scientific research. It has been shown to have a range of effects on the GABA neurotransmitter system in the brain, including increasing GABAergic transmission and enhancing GABA-mediated inhibition. 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one has been found to have potential applications in the treatment of various neurological disorders, including anxiety, depression, and epilepsy.
Propriétés
IUPAC Name |
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12(19-14-5-3-2-4-6-14)16(18)17-9-7-15-13(11-17)8-10-20-15/h2-6,8,10,12H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICXWHOIUNKABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C=CS2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7492899.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492907.png)

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7492918.png)
![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylbutan-1-one](/img/structure/B7492943.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492951.png)


![(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7492988.png)


![1-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7493016.png)